

Role of fucosyltransferases (FUTs) in Lewis Y synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Core Role of Fucosyltransferases (FUTs) in Lewis Y Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Lewis Y Antigen

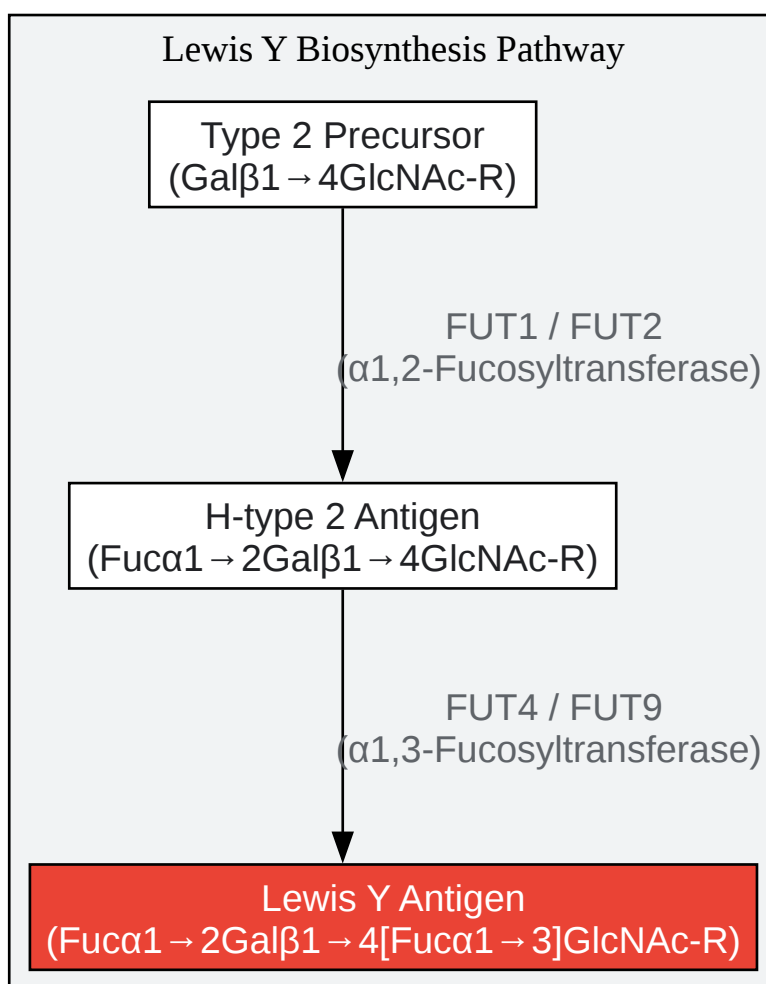
The Lewis Y (LeY) antigen is a difucosylated oligosaccharide blood group antigen with the chemical structure $\text{Fuc}\alpha 1 \rightarrow 2\text{Gal}\beta 1 \rightarrow 4[\text{Fuc}\alpha 1 \rightarrow 3]\text{GlcNAc}\beta 1 \rightarrow \text{R}$.^{[1][2]} It is prominently expressed during embryogenesis, but in healthy adults, its expression is largely restricted to the surfaces of granulocytes and epithelial tissues.^[1] A hallmark of many cancers is the aberrant re-expression and accumulation of embryonic antigens, and LeY is no exception. Elevated expression of LeY is a well-documented feature in 70-90% of human carcinomas of epithelial origin, including ovarian, breast, prostate, colon, and lung cancers.^{[1][3]} This overexpression is not merely a passive biomarker; LeY is an active participant in tumor progression. It is carried on cell surface glycoproteins and glycolipids, such as MUC1 and the epidermal growth factor receptor (EGFR), where it modulates critical signaling pathways that drive malignant phenotypes.^{[1][4][5]} The synthesis of this complex tetrasaccharide is entirely dependent on the sequential action of specific glycosyltransferases known as fucosyltransferases (FUTs). This guide provides a detailed examination of the FUT enzymes responsible for LeY synthesis, the biochemical pathways they govern, their quantitative characteristics, and the experimental methodologies used to study them.

The Biosynthesis of Lewis Y

The construction of the LeY antigen is a two-step fucosylation process that occurs on a Type 2 lactosamine precursor ($\text{Gal}\beta 1 \rightarrow 4\text{GlcNAc-R}$), which is commonly found on the termini of N- and O-linked glycans on proteins and lipids.

- **Step 1: Formation of the H-type 2 Antigen.** The first step is the addition of a fucose residue in an $\alpha 1,2$ -linkage to the terminal galactose (Gal) residue. This reaction is catalyzed by an $\alpha 1,2$ -fucosyltransferase, primarily FUT1 or FUT2.^{[1][6]} The resulting structure, $\text{Fuc}\alpha 1 \rightarrow 2\text{Gal}\beta 1 \rightarrow 4\text{GlcNAc-R}$, is known as the H-type 2 antigen.
- **Step 2: Addition of the $\alpha 1,3$ -Linked Fucose.** The second fucose is added in an $\alpha 1,3$ -linkage to the N-acetylglucosamine (GlcNAc) residue of the H-type 2 antigen. This crucial step is catalyzed by an $\alpha 1,3$ -fucosyltransferase, such as FUT4 or FUT9.^{[7][8][9]} The completion of this step yields the final **Lewis Y antigen**.

The expression of LeY is therefore critically dependent on the coordinated expression and activity of both an $\alpha 1,2$ -FUT and an $\alpha 1,3$ -FUT within the same cell.



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Caption: Enzymatic pathway for **Lewis Y antigen** synthesis.

Key Fucosyltransferases in Lewis Y Synthesis

The human genome encodes several FUTs, but specific members of the α 1,2- and α 1,3-fucosyltransferase families are the primary architects of LeY.[10]

- FUT1 and FUT2 (α 1,2-Fucosyltransferases): These enzymes belong to the CAZy GT11 family and are responsible for synthesizing H antigens.[6] Their expression is tissue-specific. The upregulation of FUT1 is particularly linked to LeY expression in cancer cells and can be induced by signaling molecules like TGF- β 1.[11]

- FUT4 (α 1,3-Fucosyltransferase): Also known as the "myeloid-type" FUT, it is widely expressed in various tissues.[\[12\]](#) FUT4 preferentially uses non-sialylated precursors and is a dominant enzyme in synthesizing LeX and, in concert with FUT1/2, LeY.[\[7\]](#) Its overexpression is directly implicated in gastric cancer development.[\[9\]](#)
- FUT9 (α 1,3-Fucosyltransferase): FUT9 is highly specific for non-sialylated type 2 chains and efficiently generates LeX and LeY antigens.[\[7\]](#)[\[8\]](#) Crystal structures of human FUT9 have provided significant insights into the catalytic mechanism and substrate specificity for LeY precursor synthesis.[\[13\]](#)[\[14\]](#)

Quantitative Data on FUTs and Lewis Y Expression

Kinetic Parameters of Key Fucosyltransferases

The catalytic efficiency of FUTs determines the rate of LeY synthesis. Kinetic parameters for human FUT9 have been determined using its preferred acceptor substrate.

Enzyme	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	Reference
Human FUT9	GDP-Fucose	0.012	16.2	[13]
Human FUT9	Lacto-N-neotetraose (LNnT)	0.19	16.2	[13]

Note: Data for other relevant human FUTs with the specific H-type 2 antigen acceptor are sparse in literature, but the values for FUT9 with a similar type 2 chain provide a benchmark for its high efficiency.

Lewis Y Expression in Epithelial Cancers

The overexpression of LeY is a common feature of many carcinomas and often correlates with advanced disease and poor prognosis.[\[15\]](#)

Cancer Type	Positive Cases (%)	Correlation with Disease Progression	Reference(s)
Ovarian Cancer	88.33% (Malignant)	Expression correlates with clinical FIGO stage.	[4]
Gastric & Colorectal	40 - 50%	Overexpression correlates with increased tumor staging (esp. Stage IV).	[15]
Prostate Cancer	100% (49 specimens)	Stronger staining in poorly differentiated and metastatic tumors.	[15][16]
General Epithelial	40 - 90%	Overexpression is common across many epithelial cancers.	[3]

Role of Lewis Y in Cancer Signaling

LeY is not merely a surface marker but a functional modulator of oncogenic signaling pathways, contributing to proliferation, invasion, and metastasis.[2][5]

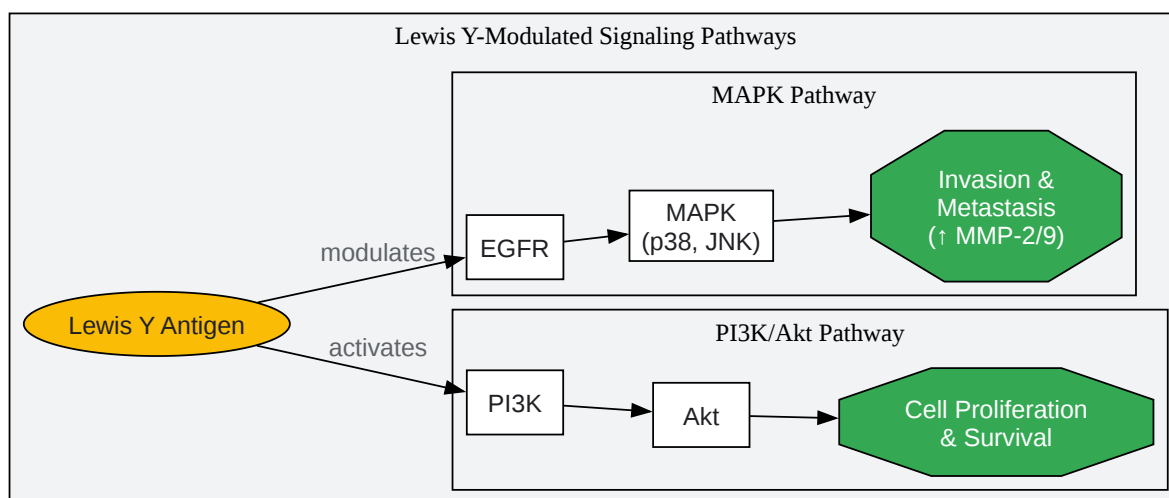
PI3K/Akt Signaling

LeY expression has been shown to activate the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[1] Overexpression of LeY in ovarian cancer cells leads to increased phosphorylation of Akt, promoting cell growth.[1] This suggests that the glycosylation status of receptors on the cell surface can directly influence intracellular signaling cascades.

MAPK/c-Fos Signaling

The MAPK pathway is also implicated in LeY function and regulation. The growth factor TGF- β 1 can induce FUT1 expression and subsequent LeY synthesis through a c-Fos/AP-1

dependent mechanism mediated by the MAPK pathway.[11] Furthermore, blocking LeY with antibodies can inhibit the EGFR/MAPK pathway in melanoma, preventing cell proliferation.[11] In ovarian cancer, LeY overexpression promotes invasion by upregulating matrix metalloproteinases (MMP-2 and MMP-9), a process that may also be linked to PI3K/Akt or other signaling pathways.[2]



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Caption: Le^Y modulates key oncogenic signaling pathways.

Detailed Experimental Protocols

Fucosyltransferase Activity Assay (HPLC-based)

This protocol measures FUT activity by quantifying the fucosylated product using high-pressure liquid chromatography (HPLC).[17]

1. Enzyme Source Preparation: a. Harvest cells overexpressing the fucosyltransferase of interest. b. Solubilize cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication for

10 minutes. c. Centrifuge the lysate at 600 x g for 5 minutes at 4°C. d. Collect the supernatant, which serves as the enzyme source.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

- Enzyme source (cell supernatant)
 - Acceptor substrate (e.g., pyridylamine-labeled H-type 2 antigen)
 - Donor substrate: GDP-Fucose
 - Reaction buffer (e.g., 100 mM MES buffer, pH 6.5, with 20 mM MnCl_2)
- b. Incubate the reaction at 37°C for 2 hours. c. Stop the reaction by boiling or adding EDTA. d. Centrifuge at 20,000 x g for 5 minutes at 4°C.

3. HPLC Analysis: a. Inject 10 μL of the supernatant onto an appropriate HPLC column (e.g., TSK-gel ODS-80TS). b. Elute the reaction products using a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.0) at a flow rate of 1.0 mL/min. c. Detect the fucosylated, fluorescently-labeled product and quantify by comparing its peak area to a standard curve.

Analysis of Lewis Y Expression by Immunohistochemistry (IHC)

This method is used to detect the presence and localization of LeY antigen in fixed tissue sections.^[4]

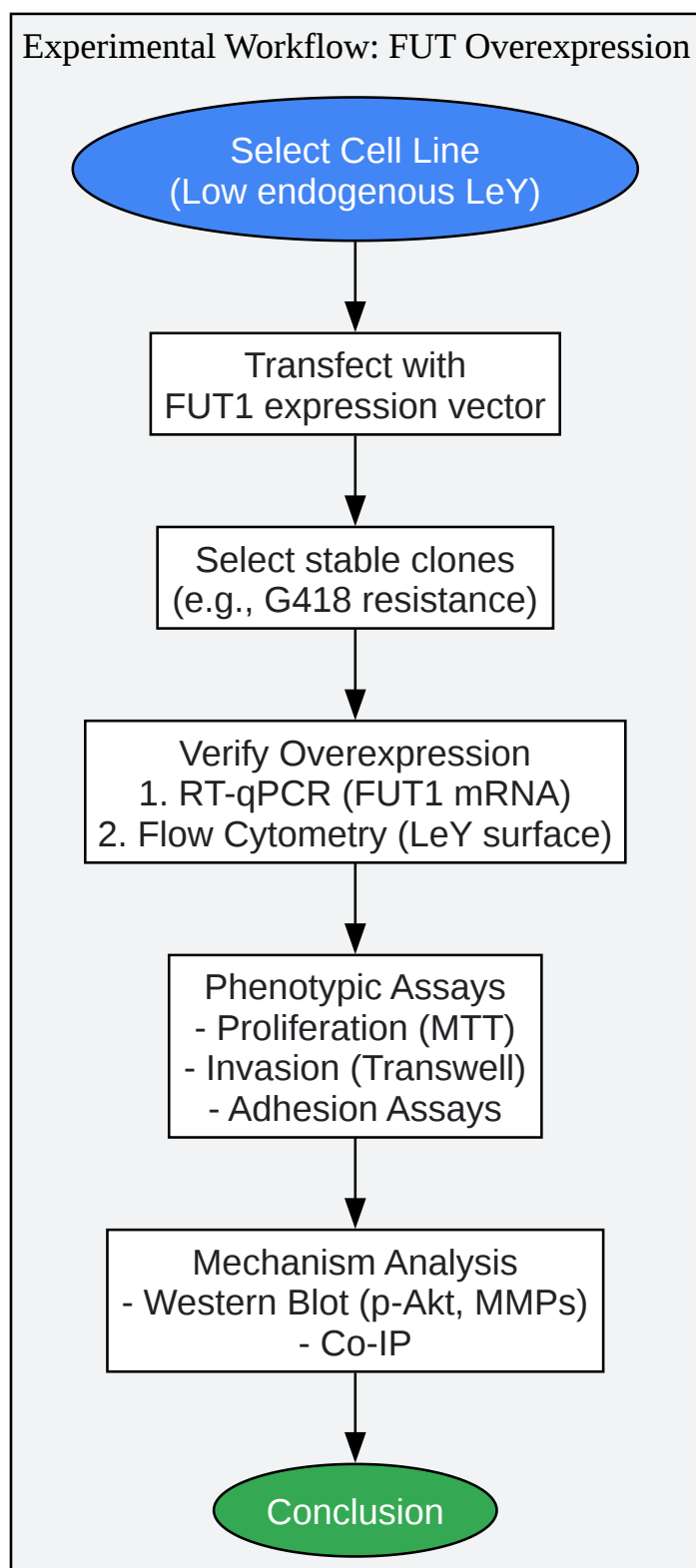
1. Tissue Preparation: a. Fix paraffin-embedded tissue sections (5- μm thick) on slides. b. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. c. Perform antigen retrieval, for example, by heating in a citrate buffer (pH 6.0).

2. Staining Procedure: a. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding sites with a blocking serum (e.g., goat serum) for 30 minutes. c. Incubate the sections with a primary monoclonal antibody against Lewis Y (e.g., BR96) overnight at 4°C.^[16] d. Wash with phosphate-buffered saline (PBS). e. Incubate with a biotinylated secondary antibody for 1 hour. f. Wash with PBS. g. Incubate with a streptavidin-peroxidase complex for 30 minutes. h. Develop the signal using a chromogen like diaminobenzidine (DAB), resulting in a brown precipitate at the antigen site. i. Counterstain with hematoxylin to visualize cell nuclei.

3. Analysis: a. Dehydrate the slides, clear in xylene, and mount with a coverslip. b. Examine under a microscope to assess the intensity and distribution of staining. Staining can be semi-quantitatively scored based on the percentage of positive cells and intensity.

Workflow for Studying FUT Gene Overexpression

This workflow outlines the steps to investigate the functional consequences of upregulating a specific FUT to drive LeY synthesis in a cancer cell line.^{[1][2]}



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Caption: Workflow to assess the function of a FUT in cancer cells.

Conclusion and Future Directions

The synthesis of the **Lewis Y antigen** is a tightly regulated process orchestrated by specific fucosyltransferases, primarily FUT1/FUT2 and FUT4/FUT9. The aberrant expression of these enzymes in cancer leads to high levels of cell surface LeY, which acts as a key modulator of oncogenic signaling, promoting cell proliferation, survival, and metastasis. The strong association between LeY expression and poor clinical outcomes makes it and its synthesizing FUTs attractive targets for therapeutic intervention.^{[15][18]} Future research will likely focus on developing specific small molecule inhibitors for FUTs like FUT4 and FUT9 and advancing LeY-targeting immunotherapies, such as antibody-drug conjugates, for clinical use in patients with advanced epithelial cancers.^{[3][18]}

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References

- 1. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research - Creative Biolabs [creative-biolabs.com]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct human $\alpha(1,3)$ -fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Partners in crime: The Lewis Y antigen and fucosyltransferase IV in Helicobacter pylori-induced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural basis for Lewis antigen synthesis by the α 1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for Lewis antigen synthesis by the α 1,3-fucosyltransferase FUT9 [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 16. Lewis Y antigen as detected by the monoclonal antibody BR96 is expressed strongly in prostatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme assay of α 1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Role of fucosyltransferases (FUTs) in Lewis Y synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561622#role-of-fucosyltransferases-futs-in-lewis-y-synthesis]

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